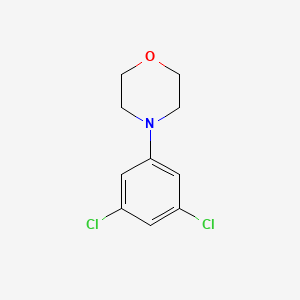
4-(3,5-Dichlorophenyl)morpholine
Cat. No. B8639068
M. Wt: 232.10 g/mol
InChI Key: LYNXSBSWRQRULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08222248B2
Procedure details


To a solution of 3,5-dichloroiodobenzene (272 mg, 1 mmol) in anhydrous THF (3 mL) was added morpholine (200 μL, 2 mmol), catalytic (+/−) BINAP (6 mol %), catalytic Pd2(dba)3 (3 mol %) and sodium tert-butoxide (192 mg, 2 mmol). The mixture was sparged with N2 for 5 minutes, then the vial was sealed and heated at 80° C. for 18 h. The reaction mixture was directly purified via flash chromatography on silica gel, eluting with a 0-50% gradient of ethyl acetate/heptane to obtain 4-(3,5-dichlorophenyl)-morpholine as a white solid. 1H NMR (CDCl3, 400 MHz) δ 6.84 (t, J=1.71 Hz, 1H), 6.75 (d, J=1.77 Hz, 2H), 3.81-3.87 (m, 4H), 3.13-3.19 (m, 4H). MS (m/z) 232.2 (M+1).






Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4](I)[CH:5]=[C:6]([Cl:8])[CH:7]=1.[NH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1.C1C=CC(P(C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CC(C)([O-])C.[Na+]>C1COCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Cl:1][C:2]1[CH:3]=[C:4]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)[CH:5]=[C:6]([Cl:8])[CH:7]=1 |f:3.4,6.7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
272 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)I
|
|
Name
|
|
|
Quantity
|
200 μL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCOCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
|
|
Name
|
|
|
Quantity
|
192 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[Na+]
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was sparged with N2 for 5 minutes
|
|
Duration
|
5 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the vial was sealed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was directly purified via flash chromatography on silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a 0-50% gradient of ethyl acetate/heptane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)N1CCOCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
